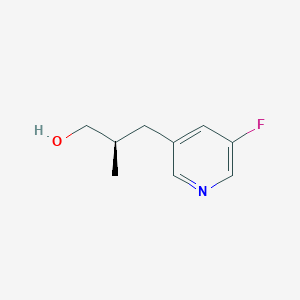
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol, also known as FPM, is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. In Additionally, we will list future directions for further research on FPM.
Wirkmechanismus
The mechanism of action of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is not well understood, but it is believed to act as a chiral auxiliary in various reactions. (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been found to be an effective chiral auxiliary in the asymmetric hydrogenation of ketones, where it acts as a chiral ligand for the hydrogenation catalyst. Additionally, (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been used as a chiral auxiliary in the synthesis of chiral amines, where it acts as a chiral building block for the synthesis of the intermediate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol in laboratory experiments is its ability to act as a chiral building block for the synthesis of various chiral compounds. (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been found to be an effective chiral auxiliary in the asymmetric hydrogenation of ketones and the synthesis of chiral amines. However, the main limitation of using (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is its high cost, which may limit its use in large-scale synthesis.
Zukünftige Richtungen
There are several future directions for further research on (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol. One potential area of research is the development of more efficient and cost-effective methods for the synthesis of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol and its potential applications in drug discovery and development. Finally, more research is needed to determine the biochemical and physiological effects of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol and its potential toxicity.
Synthesemethoden
The synthesis of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is a multistep process that involves the use of various reagents and catalysts. The most commonly used method for the synthesis of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is the asymmetric reduction of 3-(5-fluoropyridin-3-yl)acetone using chiral catalysts such as (R)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. This method has been reported to yield high enantiomeric excess and high chemical yield.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been found to have potential applications in drug discovery and development due to its ability to act as a chiral building block for the synthesis of various chiral compounds. (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been used to synthesize chiral ligands for the asymmetric hydrogenation of ketones, which has been found to be a useful tool in the synthesis of chiral pharmaceuticals. Additionally, (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been used as a starting material for the synthesis of chiral amines, which are important intermediates in the synthesis of many bioactive compounds.
Eigenschaften
IUPAC Name |
(2R)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)2-8-3-9(10)5-11-4-8/h3-5,7,12H,2,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQZTHQUDQWKA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CN=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)
![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)

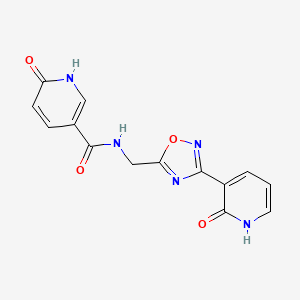
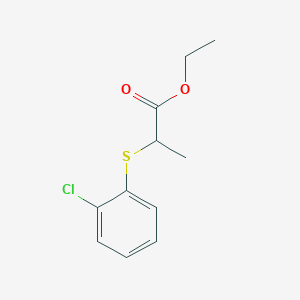
![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)
![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)
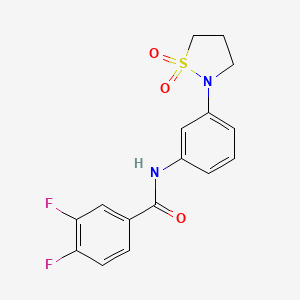
![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)
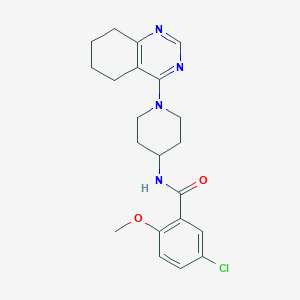
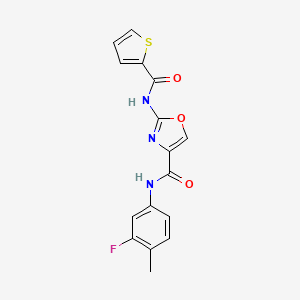
![3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2779684.png)
![2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2779685.png)
